Pregnanetriol-d4

Description

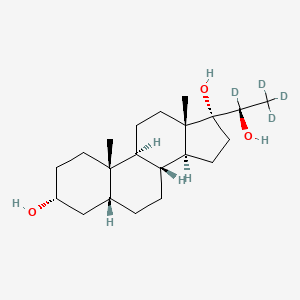

Structure

3D Structure

Properties

Molecular Formula |

C21H36O3 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D |

InChI Key |

SCPADBBISMMJAW-QQGSCTBASA-N |

Isomeric SMILES |

[2H][C@@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Pregnanetriol-d4 and its chemical structure

An In-Depth Technical Guide to Pregnanetriol-d4 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of pregnanetriol, a significant metabolite of progesterone.[1][2] This isotopically labeled steroid is a critical tool in clinical and research settings, particularly in the field of endocrinology and drug development. Its chemical behavior is analogous to its non-deuterated counterpart, yet it is distinguishable by mass spectrometry, making it an ideal internal standard for quantitative analyses.[1][3] This guide provides a comprehensive overview of this compound, its chemical properties, and its application in experimental protocols.

Chemical Structure and Properties

This compound is characterized by a steroid backbone, a structural feature of pregnane derivatives.[1] The molecule contains multiple hydroxyl groups that influence its solubility and four deuterium atoms strategically placed to provide a distinct mass signature without altering its chemical reactivity.

The systematic IUPAC name for the unlabeled compound is (20S)-5β-Pregnane-3α,17,20-triol. The deuterated version, 5beta-Pregnan-3alpha,17alpha,20-triol-20,21,21,21-d4, has the deuterium atoms positioned on the ethyl side chain at the C-17 position.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂D₄O₃ | |

| Molecular Weight | Approximately 340.53 g/mol | |

| Accurate Mass | 340.2916 | |

| Appearance | Solid | |

| Solubility | Limited water solubility in its non-conjugated form. Enhanced solubility when conjugated with glucuronic acid. Soluble in methanol. | |

| Storage Temperature | -20°C | |

| Purity | >95% (HPLC) |

Chemical Identifiers

| Identifier | Value | Reference |

| SMILES | [2H]C([2H])([2H])C([2H])(O)[C@@]1(O)CC[C@H]2[C@@H]3CC[C@@H]4C--INVALID-LINK--CC[C@]4(C)[C@H]3CC[C@]12C | |

| InChI | InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13?,14-,15-,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D |

Biological Significance and Applications

Pregnanetriol is an inactive metabolite of progesterone, produced from 17-hydroxyprogesterone. Measuring its levels is crucial for diagnosing and monitoring endocrine disorders such as congenital adrenal hyperplasia (CAH), which is often caused by 21-hydroxylase deficiency.

This compound serves as an indispensable internal standard in analytical methods for quantifying endogenous steroids in biological matrices like serum, plasma, and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it accurately corrects for variations in sample preparation and instrument response.

Synthesis

The synthesis of this compound involves the selective deuteration of pregnanetriol, which can be derived from progesterone or other steroid precursors. This process requires precise control to ensure the deuterium atoms are incorporated at the desired positions while maintaining the steroid's stereochemistry. The synthesis is followed by purification steps to achieve high isotopic purity.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for steroid profiling. Below is a detailed methodology for the quantification of pregnanetriol in a biological matrix.

Quantification of Urinary Steroids using LC-MS/MS

This protocol outlines the steps for sample preparation and analysis of urinary pregnanetriol.

5.1.1 Materials and Reagents

-

This compound internal standard solution

-

β-glucuronidase/sulfatase enzyme

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Nitrogen gas

5.1.2 Sample Preparation

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase/sulfatase to deconjugate the steroid metabolites.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 50:50 methanol/water).

-

5.1.3 LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate the steroids of interest.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both pregnanetriol and this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of pregnanetriol and a typical experimental workflow for its quantification.

Caption: Metabolic pathway from Progesterone to Pregnanetriol.

Caption: Experimental workflow for urinary pregnanetriol analysis.

References

Pregnanetriol-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Pregnanetriol-d4, its role in analytical methodologies, and its relevance in the context of steroid metabolism. This document is intended to serve as a core resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound is the deuterated form of pregnanetriol, a significant metabolite of 17-hydroxyprogesterone. The strategic incorporation of four deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of endogenous pregnanetriol, as it is chemically almost identical to the analyte but mass-shifted, allowing for precise and accurate measurement.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | (3α,5β)-Pregnane-20,21,21,21-d4-3,17,20-triol | [1] |

| Molecular Formula | C₂₁H₃₂D₄O₃ | [2][3] |

| Molecular Weight | ~340.53 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Solubility | Limited water solubility in its non-conjugated form. Enhanced solubility when conjugated (e.g., as a glucuronide). Soluble in methanol. | |

| Storage Conditions | -20°C, protect from light. | |

| Purity | Typically >95% (HPLC) |

Role in Steroid Metabolism

Pregnanetriol is a downstream metabolite in the steroidogenesis pathway. Its precursor, 17-hydroxyprogesterone, is a crucial intermediate in the synthesis of cortisol. In certain enzymatic deficiencies, most notably 21-hydroxylase deficiency which is the primary cause of congenital adrenal hyperplasia (CAH), the conversion of 17-hydroxyprogesterone to 11-deoxycortisol is impaired. This leads to an accumulation of 17-hydroxyprogesterone, which is then shunted towards the production of androgens and pregnanetriol. Consequently, elevated levels of urinary pregnanetriol are a key biomarker for diagnosing and monitoring CAH.

The following diagram illustrates the simplified steroidogenesis pathway, highlighting the position of pregnanetriol formation.

References

- 1. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound () for sale [vulcanchem.com]

- 3. Solid-phase analytical derivatization as a tool for the quantification of steroid hormones in human urine with HPLC-Q-ToF detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pregnanetriol-d4 in Advancing Steroid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of Pregnanetriol-d4 in steroid metabolism research. This compound, a deuterated isotopologue of pregnanetriol, serves as a critical tool for the accurate quantification of steroid hormones. Its use as an internal standard in mass spectrometry-based methods has significantly enhanced the reliability and precision of studies investigating endocrine disorders and the efficacy of therapeutic interventions. This document outlines the biochemical significance of pregnanetriol, the principles of isotopic dilution, detailed experimental protocols, and the visualization of relevant biological and analytical pathways.

Introduction: The Significance of Pregnanetriol and its Deuterated Analog

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a key urinary metabolite of 17α-hydroxyprogesterone (17-OHP), an intermediate in the biosynthesis of cortisol.[1][2] The measurement of pregnanetriol is of paramount clinical importance, particularly in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH).[1][3] CAH is a group of genetic disorders affecting the adrenal glands, most commonly caused by a deficiency in the 21-hydroxylase enzyme.[3] This enzymatic block leads to an accumulation of 17-OHP, which is subsequently metabolized to pregnanetriol, resulting in elevated urinary concentrations.

Accurate quantification of pregnanetriol and other steroid metabolites is crucial for diagnosing CAH and monitoring treatment efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity. The precision of LC-MS/MS is significantly enhanced by the use of stable isotope-labeled internal standards, such as this compound.

This compound is chemically identical to its endogenous counterpart but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium. When added to a biological sample at a known concentration, it co-elutes with the native pregnanetriol and experiences similar variations during sample preparation and analysis. By measuring the ratio of the analyte to the internal standard, researchers can correct for procedural inconsistencies, thereby achieving highly accurate and reproducible results.

Steroidogenesis Pathway and the Formation of Pregnanetriol

The synthesis of steroid hormones, or steroidogenesis, is a complex cascade of enzymatic reactions that convert cholesterol into a variety of biologically active compounds. The following diagram illustrates the pathway leading to the formation of pregnanetriol.

Quantitative Analysis of Steroids using this compound

The use of a deuterated internal standard like this compound is integral to modern quantitative steroid analysis. The general workflow is depicted below.

References

A Technical Guide to Pregnanetriol-d4: Application in the Quantitative Analysis of Progesterone Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is an inactive steroid metabolite of progesterone.[1][2] While biologically inert, its measurement, typically in urine, serves as a critical diagnostic biomarker for monitoring adrenal function and investigating disorders of steroidogenesis.[1] Its clinical significance is most pronounced in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH), particularly the most common form, 21-hydroxylase deficiency, where elevated levels are a hallmark of the condition.[1][3]

Accurate and precise quantification of pregnanetriol is paramount for clinical decision-making. Modern analytical chemistry, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for steroid analysis due to its high sensitivity and specificity. Central to the success of this technique is the use of a stable isotope-labeled internal standard.

Pregnanetriol-d4 is a deuterated form of pregnanetriol, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of pregnanetriol. It is chemically and physically almost identical to the endogenous analyte, ensuring it behaves similarly during sample extraction and ionization, yet it is distinguishable by its higher mass in the mass spectrometer. This guide provides an in-depth overview of the progesterone metabolic pathway leading to pregnanetriol, the foundational role of this compound in quantitative analysis, and detailed experimental protocols for its use.

Biochemical Pathway of Pregnanetriol Formation

Pregnanetriol is not a direct metabolite of progesterone but is formed from the intermediate 17α-hydroxyprogesterone (17-OHP). The formation pathway is a key indicator of specific enzyme activity within the adrenal glands.

-

Progesterone to 17α-Hydroxyprogesterone (17-OHP): Progesterone undergoes hydroxylation at the 17α position, a reaction catalyzed by the enzyme 17α-hydroxylase (CYP17A1), to form 17-OHP.

-

Role of 21-Hydroxylase: In the normal cortisol synthesis pathway, 17-OHP is a substrate for the enzyme 21-hydroxylase (CYP21A2), which converts it to 11-deoxycortisol, a precursor to cortisol.

-

Pathway in 21-Hydroxylase Deficiency: In individuals with CAH due to 21-hydroxylase deficiency, this conversion is blocked or impaired. This leads to a significant accumulation of 17-OHP in the adrenal glands.

-

Formation of Pregnanetriol: The excess 17-OHP is shunted into an alternative metabolic pathway, where it is converted to pregnanetriol.

-

Excretion: Pregnanetriol is then conjugated in the liver, primarily with glucuronic acid, to increase its water solubility and is subsequently excreted in the urine. Therefore, urinary pregnanetriol levels directly reflect the upstream accumulation of 17-OHP.

Quantitative Analysis using this compound

The principle of using a stable isotope-labeled internal standard (IS) like this compound is fundamental to achieving high-accuracy quantitative results in mass spectrometry.

-

Correction for Variability: An ideal IS corrects for potential analyte loss during sample preparation steps (e.g., extraction) and compensates for variations in instrument performance, such as injection volume and ionization efficiency in the mass spectrometer's source.

-

Co-elution and Co-ionization: Because this compound is structurally identical to pregnanetriol apart from its isotopic composition, it co-elutes from the liquid chromatography (LC) column and experiences the same matrix effects (ion suppression or enhancement) during ionization.

-

Mass-to-Charge Distinction: In the mass spectrometer, the deuterated standard is easily distinguished from the native analyte due to its higher mass-to-charge (m/z) ratio.

-

Ratio-Based Quantification: The instrument measures the signal intensity (peak area) for both the analyte and the IS. The concentration of the analyte is calculated based on the ratio of its peak area to the peak area of the known amount of added IS. This ratio remains stable even if sample loss or signal suppression occurs, leading to highly accurate and precise measurements.

Experimental Protocol: Quantification of Urinary Pregnanetriol by LC-MS/MS

This section outlines a typical workflow for the analysis of total pregnanetriol in a urine sample.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

-

Internal Standard Spiking: To 1.0 mL of urine in a glass tube, add a precise volume (e.g., 25 µL) of a working solution of this compound in methanol. Vortex briefly to mix.

-

Enzymatic Hydrolysis: Since most urinary pregnanetriol is conjugated, hydrolysis is required to measure the total amount.

-

Add 1.0 mL of acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase from Helix pomatia.

-

Incubate the mixture in a water bath at 55°C for 3 hours or overnight at 37°C.

-

-

Solid-Phase Extraction (SPE): This step cleans the sample matrix.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove polar interferences. A subsequent wash with a low-percentage organic solvent (e.g., 3 mL of 10% methanol in water) can further clean the sample.

-

Elution: Elute the pregnanetriol and this compound from the cartridge using 3 mL of methanol or ethyl acetate into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) and vortex thoroughly.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

LC-MS/MS Instrumental Analysis

The analysis is performed using a triple quadrupole mass spectrometer, which allows for highly selective detection through Multiple Reaction Monitoring (MRM).

-

Liquid Chromatography (LC):

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Gradient: A typical gradient would start at ~50% B, ramp up to 95-100% B to elute the steroids, and then return to initial conditions for column re-equilibration.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process creates highly specific "transitions" for the analyte and the internal standard.

-

Data Presentation

Quantitative data is crucial for the interpretation of results. The tables below summarize key analytical parameters and established clinical reference ranges.

Table 1: Representative LC-MS/MS MRM Parameters (Note: These values are illustrative. Optimal parameters must be determined empirically for each instrument.)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pregnanetriol | 319.3 | 283.2 | 100 | 15 |

| This compound | 323.3 | 287.2 | 100 | 15 |

Table 2: Urinary Pregnanetriol Reference Ranges (24-hour collection)

| Population / Condition | Age Range | Concentration Range | Units | Source(s) |

| Normal - Females | 0 to 5 years | < 0.1 | mg/24 hours | |

| 6 to 9 years | < 0.3 | mg/24 hours | ||

| 10 to 15 years | 0.1 to 0.6 | mg/24 hours | ||

| 16+ years | 0 to 1.4 | mg/24 hours | ||

| Normal - Males | 0 to 5 years | < 0.1 | mg/24 hours | |

| 6 to 9 years | < 0.3 | mg/24 hours | ||

| 10 to 15 years | 0.2 to 0.6 | mg/24 hours | ||

| 16+ years | 0.2 to 2.0 | mg/24 hours | ||

| CAH (CYP21 Deficiency) | - | Significantly Elevated | - | |

| CAH Treatment Monitoring (Good Control) | Prepubertal | 2.88–4.92 | mg/gCr | |

| CAH Treatment Monitoring (Optimal Control - Morning Urine) | Prepubertal | 2.2–3.3 | mg/gCr |

mg/gCr = milligrams per gram of creatinine. Using creatinine normalization can account for variations in urine dilution, especially in spot urine samples.

Conclusion

Pregnanetriol is a clinically vital biomarker for evaluating adrenal steroidogenesis, with its quantification being essential for the diagnosis and management of congenital adrenal hyperplasia. The use of this compound as a stable isotope-labeled internal standard is indispensable for achieving the accuracy and precision required in clinical and research settings. The LC-MS/MS methodology detailed in this guide, which combines robust sample preparation with highly selective instrumental analysis, represents the state-of-the-art for steroid hormone quantification. By adhering to these principles and protocols, researchers and drug development professionals can generate reliable, high-quality data to advance our understanding of endocrine disorders and improve patient care.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Pregnanetriol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic purity analysis, and analytical applications of Pregnanetriol-d4. This compound is the deuterated form of Pregnanetriol, a key metabolite of 17-hydroxyprogesterone. Due to its chemical similarity and mass difference from the endogenous analyte, this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry, a critical tool in clinical diagnostics and metabolic research.

Introduction to Pregnanetriol and its Deuterated Analog

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a steroid metabolite primarily produced in the adrenal glands from 17-hydroxyprogesterone.[1] Its levels in urine are a significant biomarker for diagnosing and monitoring certain endocrine disorders, most notably congenital adrenal hyperplasia (CAH) resulting from 21-hydroxylase deficiency.[1][2][3] In such conditions, the metabolic pathway to cortisol is impaired, leading to an accumulation of 17-hydroxyprogesterone and its subsequent conversion to pregnanetriol.[1]

This compound is a synthetically produced version of pregnanetriol where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it heavier than the naturally occurring molecule. When used as an internal standard in mass spectrometry-based assays, it co-elutes with the endogenous pregnanetriol but is distinguished by its higher mass-to-charge ratio. This allows for precise and accurate quantification of pregnanetriol in biological samples, correcting for variations in sample preparation and instrument response.

Metabolic Pathway of Pregnanetriol

Pregnanetriol is a downstream metabolite in the steroidogenesis pathway. The synthesis originates from cholesterol and proceeds through a series of enzymatic conversions. The immediate precursor to pregnanetriol is 17-hydroxyprogesterone.

Caption: Metabolic pathway of Pregnanetriol formation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires precise control to achieve selective deuteration and high isotopic purity. While specific proprietary methods may vary, a general synthetic workflow can be outlined.

General Synthesis Workflow

The synthesis typically begins with a suitable steroid precursor, such as 17-hydroxyprogesterone or a related pregnane derivative. The key step is the introduction of deuterium atoms at specific, stable positions within the molecule.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation and may require optimization based on the specific starting material and desired labeling pattern.

Objective: To synthesize this compound from a suitable steroid precursor through selective deuteration.

Materials:

-

Steroid precursor (e.g., 17-hydroxyprogesterone)

-

Deuterated reagent (e.g., Deuterated borohydride, deuterated methylating agent)

-

Anhydrous solvents (e.g., THF, Methanol-d4)

-

Catalyst (if required, e.g., Palladium on carbon for deuterogenation)

-

Purification media (e.g., Silica gel for column chromatography, HPLC column)

-

Analytical standards

Procedure:

-

Preparation of the Precursor: The starting steroid may require chemical modification to protect certain functional groups and to activate the sites for deuteration.

-

Deuteration Reaction: The precursor is reacted with a deuterium-donating reagent under controlled conditions. For instance, a ketone group could be reduced using a deuterated reducing agent to introduce deuterium atoms. The reaction is typically carried out under an inert atmosphere to prevent side reactions.

-

Reaction Quenching and Work-up: Once the reaction is complete, it is carefully quenched, and the crude product is extracted from the reaction mixture.

-

Purification: The crude product is purified to remove unreacted starting material, non-deuterated species, and other byproducts. This is often achieved through column chromatography followed by high-performance liquid chromatography (HPLC).

-

Quality Control: The purified product is subjected to rigorous quality control to determine its chemical and isotopic purity.

Isotopic Purity and Analysis

The isotopic purity of this compound is a critical parameter that ensures its reliability as an internal standard. It is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry is the primary technique for assessing isotopic enrichment and for the routine use of this compound in quantitative assays.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for steroid analysis. Prior to analysis, the sample undergoes enzymatic hydrolysis to cleave any conjugated groups, followed by derivatization (e.g., silylation) to increase volatility and improve chromatographic properties.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often be performed with less extensive sample preparation compared to GC-MS.

Experimental Protocol: A Generalized LC-MS/MS Method

Objective: To quantify Pregnanetriol in a biological sample using this compound as an internal standard.

Sample Preparation:

-

A known amount of this compound is added to the biological sample (e.g., urine, serum).

-

For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase is performed to deconjugate the steroids.

-

The sample is then extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.

-

The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Chromatographic Separation: A C18 or similar reverse-phase column is typically used to separate Pregnanetriol from other steroids.

-

Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Pregnanetriol and this compound.

Data Presentation: Quantitative Analysis

The following tables summarize typical parameters for the analysis of Pregnanetriol and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Pregnanetriol | [M+H]+ | Varies | Varies |

| This compound | [M+H+4]+ | Varies | Varies |

Note: The exact m/z values and retention times will depend on the specific instrumentation and chromatographic conditions used.

Isotopic Purity Assessment:

High-resolution mass spectrometry can resolve the different isotopologues of this compound, allowing for the calculation of its isotopic enrichment.

| Isotopologue | Theoretical Mass (Da) | Observed Abundance (%) |

| d0 (unlabeled) | 336.2664 | < 0.1 |

| d1 | 337.2727 | < 0.5 |

| d2 | 338.2790 | < 1.0 |

| d3 | 339.2852 | < 2.0 |

| d4 | 340.2915 | > 96.5 |

Note: The data presented is illustrative. The actual isotopic distribution should be determined for each batch of the synthesized standard.

Conclusion

The synthesis and use of this compound as an internal standard are essential for the accurate and precise quantification of pregnanetriol in clinical and research settings. The methodologies outlined in this guide, from a generalized synthesis protocol to detailed analytical procedures, provide a framework for researchers and professionals working in steroid analysis. Rigorous quality control, particularly the assessment of isotopic purity, is paramount to ensure the reliability of quantitative data.

References

Commercial Availability and Research Applications of Pregnanetriol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and research applications of Pregnanetriol-d4. This compound is the deuterated form of pregnanetriol, a key metabolite of 17α-hydroxyprogesterone. Its primary utility in a research setting is as an internal standard for the accurate quantification of endogenous pregnanetriol in biological samples using mass spectrometry-based techniques. This guide includes a summary of commercial suppliers, detailed experimental protocols for its use, and a visualization of a typical analytical workflow.

Commercial Sources and Availability of this compound

This compound is available from several commercial suppliers specializing in reference standards and stable isotope-labeled compounds. The product is typically supplied as a neat solid and requires storage at -20°C. Purity levels are generally high, often exceeding 95% as determined by HPLC.

| Supplier | Product Code | Purity | Storage | Notes |

| LGC Standards | TRC-P705162 | >95% (HPLC)[1] | -20°C[1] | Also provides alternate CAS number 1098-45-9.[1] |

| MedchemExpress | HY-139389S | Not specified | Powder: -20°C for 3 years | States it can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[2] |

| Vulcanchem | vc-p705162 | Not specified | Not specified | Highlights its use in analytical method development and neurosteroid research.[3] |

| Mithridion | rw2-trc-p705162-1mg | Not specified | -20°C | Available in 1mg and 10mg quantities. |

| Stable-Isotopes.com | SIT-96686 | Not specified | Not specified | Lists the compound for sale. |

| TeraGenomics | rw2-trc-p705162-1mg | Not specified | -20°C | Distributed by Gentaur. |

The Role of this compound in Steroid Analysis

This compound is an ideal internal standard for quantitative analysis because it is chemically identical to the endogenous analyte (pregnanetriol) but has a different mass due to the deuterium labeling. This mass difference allows for its distinct detection by a mass spectrometer. By adding a known amount of this compound to a biological sample at the beginning of the sample preparation process, it can be used to correct for any loss of analyte during extraction, derivatization, and analysis, thereby ensuring the accuracy and precision of the final measurement.

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of pregnanetriol in biological fluids, such as urine and plasma, using this compound as an internal standard. These protocols are based on established methods in the scientific literature for steroid profiling.

Urinary Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the comprehensive analysis of urinary steroid metabolites, including pregnanetriol.

a. Sample Preparation:

-

Internal Standard Spiking: To a 2 mL urine sample, add a known amount of this compound solution in methanol.

-

Enzymatic Hydrolysis: To deconjugate the steroids, add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/sulfatase from Helix pomatia. Incubate the mixture at 55°C for 3 hours.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove interfering substances.

-

Elute the steroids with 3 mL of methanol.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

To the dry residue, add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes to form methyloxime derivatives of keto-steroids.

-

Add 100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of hydroxyl groups.

-

b. GC-MS Analysis:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas. A typical temperature program starts at 180°C, ramps to 300°C, and holds for 5 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of pregnanetriol-TMS and this compound-TMS derivatives for quantification.

Plasma Steroid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the quantification of steroids in plasma.

a. Sample Preparation:

-

Internal Standard Spiking: To a 500 µL plasma sample, add a known amount of this compound solution in methanol.

-

Protein Precipitation: Add 1.5 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: Transfer the supernatant to a new tube and add 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge. Collect the upper organic layer and evaporate to dryness.

-

SPE: Alternatively, dilute the supernatant with 1 mL of water and perform SPE as described in the GC-MS protocol.

-

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

b. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A typical gradient elution involves a mobile phase of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Tandem Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both pregnanetriol and this compound. The collision energy for each transition should be optimized for maximum sensitivity.

Visualizations

Experimental Workflow for Urinary Steroid Analysis

The following diagram illustrates the general workflow for the quantitative analysis of urinary steroids using an internal standard like this compound.

Caption: General workflow for steroid analysis using an internal standard.

This guide provides a comprehensive overview for researchers utilizing this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's instructions and relevant scientific literature for the most accurate and up-to-date information.

References

- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved method for the measurement of pregnanetriol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Pregnanetriol-d4 certificate of analysis and technical data sheet

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pregnanetriol-d4, a deuterated internal standard crucial for the accurate quantification of pregnanetriol in various biological matrices. This document details its technical specifications, analytical methodologies, and its role in understanding steroid metabolism, particularly in the context of congenital adrenal hyperplasia (CAH).

Core Technical Data

This compound is a stable isotope-labeled version of pregnanetriol, an inactive metabolite of progesterone.[1] Its key function in a laboratory setting is as an internal standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass-to-charge ratio, allowing for precise differentiation from the endogenous analyte.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂D₄O₃ | Vulcanchem |

| Molecular Weight | 340.53 g/mol | Vulcanchem |

| Purity | >95% (HPLC) | LGC Standards |

| Alternate CAS Number | 1098-45-9 | LGC Standards |

| Unlabelled CAS Number | 30344-01-5 | LGC Standards |

| Form | Solid | Cayman Chemical |

| Solubility | Methanol | Cayman Chemical |

| Storage Temperature | -20°C | LGC Standards |

Supplier Specifications

| Supplier | Purity Specification |

| MedchemExpress | 99.84% |

| LGC Standards | >95% (HPLC) |

Metabolic Pathway and Clinical Significance

Pregnanetriol is a downstream metabolite of 17α-hydroxyprogesterone (17-OHP).[2] Its measurement is of significant clinical importance in the diagnosis and management of congenital adrenal hyperplasia (CAH), an inherited disorder affecting the adrenal glands.[3] The most common form of CAH is due to a deficiency in the 21-hydroxylase enzyme.[3][4] This enzyme is critical for the conversion of 17-OHP to 11-deoxycortisol, a precursor to cortisol.

In 21-hydroxylase deficiency, the reduced enzyme activity leads to an accumulation of 17-OHP. This excess 17-OHP is then shunted down an alternative metabolic pathway, leading to increased production of androgens and pregnanetriol. Consequently, elevated levels of pregnanetriol in urine or blood are a key biomarker for diagnosing 21-hydroxylase deficiency.

Experimental Protocols

The quantification of pregnanetriol using this compound as an internal standard typically involves either GC-MS or LC-MS/MS. Below are generalized protocols based on established methodologies.

General Analytical Workflow

The standard workflow for using this compound involves adding a known amount of the deuterated standard to a biological sample (e.g., serum, urine) at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction, derivatization, and analysis, thereby improving the accuracy and precision of the measurement.

Sample Preparation for LC-MS/MS Analysis of Serum Steroids

This protocol is adapted from a method for the simultaneous quantification of multiple steroid hormones.

-

Protein Precipitation and Liquid-Liquid Extraction (LLE):

-

To 100 µL of serum, add 5 µL of the this compound internal standard working solution.

-

Add 200 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

-

Evaporation and Reconstitution:

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.

-

Reconstitute the dried residue in 100 µL of 50% methanol.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Sample Preparation for GC-MS Analysis of Urinary Steroids

This protocol is a generalized procedure based on methods for urinary steroid profiling.

-

Enzymatic Hydrolysis:

-

To a specified volume of urine, add the this compound internal standard.

-

Add a buffer (e.g., acetate buffer) and a β-glucuronidase/sulfatase enzyme solution.

-

Incubate the mixture to deconjugate the steroid metabolites.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with an organic solvent (e.g., methanol or ethyl acetate).

-

-

Derivatization:

-

Evaporate the eluate to dryness.

-

Add a derivatizing agent (e.g., a silylating agent like MSTFA) to create volatile derivatives of the steroids.

-

Incubate at an elevated temperature to complete the reaction.

-

-

Analysis:

-

The derivatized sample is then injected into the GC-MS for analysis.

-

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of endocrinology and steroid analysis. Its use as an internal standard ensures high accuracy and precision in the quantification of pregnanetriol, a critical biomarker for 21-hydroxylase deficiency and other disorders of steroid metabolism. The methodologies outlined in this guide provide a foundation for the reliable application of this compound in research and clinical diagnostics.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the intricate matrices of biological samples, achieving unwavering accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and critical considerations of employing deuterated internal standards in mass spectrometry. Widely regarded as the "gold standard," these stable isotope-labeled compounds offer an unparalleled ability to correct for analytical variability, ensuring the integrity and reliability of quantitative data in research, clinical diagnostics, and drug development.[1][2]

The Fundamental Principle: Mitigating Analytical Variability

The core tenet behind the use of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[3] By introducing a known concentration of the deuterated standard into a sample at the earliest stage of preparation, it experiences the same procedural variations as the target analyte.[4] These variations can encompass sample loss during extraction, inconsistencies in derivatization, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[3]

Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the results.

Physicochemical Properties and the Kinetic Isotope Effect

The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing an additional neutron, introduces subtle but significant changes in the physicochemical properties of a molecule. The most notable consequence of this is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway. This principle is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.

While advantageous for creating more stable drugs, this isotope effect can sometimes lead to slight differences in chromatographic retention times between the analyte and its deuterated internal standard. Ideally, the analyte and internal standard should co-elute to experience the exact same matrix effects.

Selecting the Optimal Deuterated Internal Standard: Key Considerations

The successful implementation of a deuterated internal standard hinges on several critical factors:

-

Isotopic Purity: The standard should possess a high degree of isotopic enrichment (typically ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity. The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration.

-

Position of Deuteration: Deuterium atoms must be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process. Exchange can lead to a loss of the mass difference between the analyte and the standard, compromising the integrity of the analysis. Avoid labeling at positions prone to exchange, such as on heteroatoms (-OH, -NH, -SH).

-

Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard.

-

Chemical Purity: The standard must be free from other chemical impurities that could interfere with the analysis.

Quantitative Data Presentation: Performance Comparison

The superiority of deuterated internal standards over structural analogs is evident in the improved accuracy and precision of quantitative results. The following tables summarize comparative data from various studies.

Table 1: Comparison of Accuracy and Precision

| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (%RSD) | Reference |

| Deuterated | Testosterone | Plasma | -1.2 to +2.5 | 2.1 to 4.8 | |

| Structural Analog | Testosterone | Plasma | -5.8 to +7.1 | 5.5 to 9.2 | |

| Deuterated | Olmesartan | Plasma | -3.4 to +4.1 | ≤ 6.7 | |

| Structural Analog | Olmesartan | Plasma | Not Reported | Not Reported | |

| Deuterated | Kahalalide F | Plasma | +0.3 | 7.6 | |

| Structural Analog | Kahalalide F | Plasma | -3.2 | 8.6 |

Table 2: Comparison of Matrix Effect and Recovery

| Internal Standard Type | Analyte | Matrix Effect (%) | Recovery (%) | Reference |

| Deuterated | Generic Drug | 95 - 105 | 85 - 95 | |

| Structural Analog | Generic Drug | 80 - 120 | 70 - 110 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (ACN) with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Procedure:

-

Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma, add 10 µL of the deuterated internal standard working solution.

-

Add 500 µL of 4% phosphoric acid in water and vortex.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that would be optimized for a specific analyte.

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each analyte and its deuterated internal standard.

Visualizing Workflows and Logical Relationships

Diagrams are essential for clearly communicating complex experimental processes and logical connections.

Caption: A flowchart illustrating the key stages of a typical quantitative LC-MS/MS workflow.

Caption: A decision tree outlining the critical criteria for selecting a suitable deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection criteria, and careful method validation are essential for their successful implementation in both regulated and research environments. The initial investment in a high-quality deuterated standard can lead to more reliable data, reducing the risk of costly study failures and delays in drug development timelines.

References

An In-depth Technical Guide on the Stability and Storage of Pregnanetriol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Pregnanetriol-d4, a deuterated analog of pregnanetriol. This compound is a critical internal standard for the accurate quantification of pregnanetriol in various biological matrices, making its stability paramount for reliable analytical results in clinical and research settings.

Chemical and Physical Properties

This compound, with the chemical formula C21H32D4O3, is a synthetic steroid isotopologue. The deuterium labeling provides a distinct mass difference from the endogenous pregnanetriol, allowing for its use in mass spectrometry-based assays. Its physical properties are characteristic of steroid molecules, exhibiting limited solubility in water and higher solubility in organic solvents.

Recommended Storage Conditions

The stability of this compound is crucial for its function as a reliable internal standard. Based on manufacturer recommendations and general practices for steroid standards, the following storage conditions are advised to minimize degradation.

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid (Neat) | -20°C[1][2] | Long-term | Protect from light and store under an inert atmosphere (e.g., nitrogen).[1] |

| In Solvent | -80°C[1] | Up to 6 months[1] | Protect from light and store under an inert atmosphere (e.g., nitrogen). |

| -20°C | Up to 1 month | Protect from light and store under an inert atmosphere (e.g., nitrogen). |

Metabolic Pathway of Pregnanetriol

Pregnanetriol is a key metabolite in the steroidogenesis pathway. Understanding this pathway is essential for interpreting analytical results where this compound is used as an internal standard. Pregnanetriol is a downstream metabolite of 17-hydroxyprogesterone.

Figure 1. Simplified metabolic pathway of Pregnanetriol.

Stability Profile and Potential Degradation

Potential Degradation Pathways:

-

Oxidation: The hydroxyl groups on the pregnane structure are susceptible to oxidation, which could lead to the formation of corresponding ketones.

-

Hydrolysis: While the core steroid structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to rearrangements or other degradative reactions.

-

Photodegradation: Exposure to UV light can induce photochemical reactions in steroid molecules. It is crucial to protect this compound from light.

-

Thermal Degradation: High temperatures can lead to the degradation of steroid compounds. Adherence to recommended storage temperatures is essential.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound as an internal standard, it is recommended to perform stability studies. The following are generalized experimental protocols that can be adapted for this purpose.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended and accelerated storage conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a relevant solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Storage Conditions:

-

Long-Term: Store aliquots at -20°C and -80°C.

-

Accelerated: Store aliquots at 4°C and 25°C.

-

-

Time Points: Analyze samples at initial time point (T=0) and at regular intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 4, 8 weeks for accelerated).

-

Analysis: Use a validated stability-indicating analytical method, such as LC-MS/MS, to quantify the concentration of this compound and monitor for the appearance of any degradation products.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Figure 2. Generalized workflow for a stability testing experiment.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Heat solid and solution samples at 105°C for 24 hours.

-

Photostability: Expose solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples using a validated LC-MS/MS method with a high-resolution mass spectrometer to identify and characterize any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to a control sample to identify new peaks. Determine the mass-to-charge ratio of the degradation products to propose potential structures.

Conclusion

The stability of this compound is critical for its use as an internal standard in quantitative bioanalysis. Adherence to the recommended storage conditions of -20°C for the solid form and -80°C for solutions is essential for maintaining its integrity. While specific degradation products and quantitative stability data under forced conditions are not extensively documented, the provided experimental protocols offer a framework for laboratories to establish in-house stability data. By understanding its metabolic pathway and potential for degradation, researchers can ensure the accuracy and reliability of their analytical results.

References

Methodological & Application

Application Note: High-Throughput Steroid Profiling Using Pregnanetriol-d4 as an Internal Standard by LC-MS/MS

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of endogenous steroids in biological matrices due to its high sensitivity and specificity.[1][2][3] The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they compensate for variations in sample preparation and matrix effects.[4][5] Pregnanetriol-d4, a deuterated analog of pregnanetriol, serves as an effective internal standard for the measurement of pregnanetriol and other related steroids in complex biological samples like serum and urine. This application note describes a robust and sensitive LC-MS/MS method for steroid profiling utilizing this compound. This method is particularly relevant for the diagnosis and monitoring of congenital adrenal hyperplasia (CAH) and other disorders of steroidogenesis.

Principle of the Method

This method employs a simple and efficient sample preparation protocol involving protein precipitation and/or liquid-liquid extraction to isolate steroids from the biological matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This compound is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process to ensure accurate correction for any procedural losses.

Experimental Protocols

1. Sample Preparation (Serum/Plasma)

This protocol is a composite of best practices from established methods.

-

Materials:

-

Serum or plasma samples

-

This compound internal standard working solution (concentration to be optimized based on expected analyte levels)

-

Acetonitrile (ACN), HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

-

Procedure:

-

Pipette 100-250 µL of serum or plasma into a microcentrifuge tube.

-

Add a precise volume of the this compound internal standard working solution to each tube.

-

Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 750 µL for 250 µL of serum) to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 1 mL of MTBE and vortex for 5 minutes for efficient extraction.

-

Centrifuge at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-55°C.

-

Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase composition (e.g., 50% methanol in water).

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

The following parameters are a general guideline and may require optimization for specific instruments and applications.

-

Liquid Chromatography (LC) System:

-

Column: A C18 or PFP (pentafluorophenyl) reversed-phase column is commonly used for steroid separation (e.g., 100 x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid or 0.2 mM ammonium fluoride in water.

-

Mobile Phase B: 0.1% formic acid or 0.2 mM ammonium fluoride in methanol.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-45°C.

-

Injection Volume: 10-20 µL.

-

Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the steroids based on their polarity.

-

-

Mass Spectrometry (MS) System:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each target steroid and this compound need to be optimized.

-

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for steroid profiling using deuterated internal standards.

Table 1: Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (CV%) | < 10% |

| Inter-day Precision (CV%) | < 15% |

| Recovery (%) | 85 - 115% |

Table 2: Example MRM Transitions for Selected Steroids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pregnanetriol | 337.3 | 283.2 | Optimized |

| This compound | 341.3 | 287.2 | Optimized |

| 17-OH Progesterone | 331.2 | 97.0 | Optimized |

| Cortisol | 363.2 | 121.0 | Optimized |

| Androstenedione | 287.2 | 97.0 | Optimized |

| Testosterone | 289.2 | 97.0 | Optimized |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

References

- 1. Screening for Nonclassic Congenital Adrenal Hyperplasia in the Era of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. protocols.io [protocols.io]

- 4. This compound () for sale [vulcanchem.com]

- 5. Improved method for the measurement of pregnanetriol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Pregnanetriol-d4 in Human Urine using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Pregnanetriol-d4 in human urine samples. The protocol employs a sample preparation procedure involving enzymatic hydrolysis to deconjugate pregnanetriol glucuronide, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for the detection of this compound. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this steroid metabolite.

Introduction

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is an inactive metabolite of 17-hydroxyprogesterone, an intermediate in the cortisol biosynthesis pathway.[1] Measurement of urinary pregnanetriol is a key biomarker for diagnosing and monitoring congenital adrenal hyperplasia (CAH) and other disorders of steroidogenesis.[1] In urine, pregnanetriol is primarily present as a glucuronide conjugate, which requires a hydrolysis step to liberate the free steroid for analysis. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the extraction and quantification of this compound from human urine, including data on method performance and a visualization of the analytical workflow.

Metabolic Pathway of Pregnanetriol

Pregnanetriol is a downstream metabolite in the steroidogenesis pathway. Its precursor, 17-hydroxyprogesterone, accumulates when the enzyme 21-hydroxylase is deficient, a characteristic of CAH.

Experimental Protocol

This protocol describes the sample preparation and LC-MS/MS analysis of this compound in urine.

Materials and Reagents

-

This compound standard

-

β-glucuronidase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

-

Human urine samples

-

Standard laboratory glassware and equipment

Sample Preparation Workflow

Detailed Procedure

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

-

Internal Standard Spiking: To 1 mL of the supernatant in a glass tube, add a known amount of this compound internal standard solution.

-

Enzymatic Hydrolysis:

-

Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase solution.

-

Incubate the mixture at 37°C for 16 hours (overnight) to ensure complete deconjugation.[2]

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[3]

-

Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]

-

Elution: Elute the analyte with 1 mL of methanol or acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Parameters

The following are typical starting parameters for LC-MS/MS analysis of steroids. Method optimization is recommended for specific instrumentation.

| Parameter | Setting |

| LC Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 1: Suggested starting parameters for LC-MS/MS analysis.

Method Performance

The performance of steroid assays using similar sample preparation and analytical techniques is summarized below. These values can be used as a general guideline for the expected performance of the this compound assay.

| Parameter | Performance | Source |

| Linearity (r²) | > 0.99 | |

| Recovery | 89.6% - 115.0% | |

| Intra-day Precision (%CV) | < 10.1% | |

| Inter-day Precision (%CV) | < 11.8% | |

| Limit of Detection (LOD) | 0.03 - 90 ng/mL | |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |

Table 2: Typical performance characteristics for urinary steroid analysis by LC-MS/MS.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of this compound in human urine. The combination of enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis ensures high accuracy and reproducibility. This protocol is a valuable tool for research in endocrinology, clinical chemistry, and drug development, enabling the precise measurement of this important steroid metabolite.

References

Application Note: Solid-Phase Extraction Protocol for Pregnanetriol-d4 in Serum

Introduction

Pregnanetriol, a metabolite of 17-hydroxyprogesterone, is a significant biomarker in the diagnosis and monitoring of various endocrine disorders, including congenital adrenal hyperplasia. Accurate quantification of pregnanetriol in serum is crucial for clinical research and diagnostics. The use of a deuterated internal standard, such as Pregnanetriol-d4, is essential for correcting analytical variability and ensuring the accuracy of results obtained by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Solid-phase extraction (SPE) is a robust and widely used sample preparation technique that effectively isolates and concentrates analytes from complex biological matrices like serum.[2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from human serum, designed for researchers, scientists, and professionals in drug development. The protocol is optimized for high recovery and removal of matrix interferences, ensuring reliable downstream analysis.

Materials and Reagents

-

This compound certified reference material

-

Human serum (charcoal-stripped serum for calibration standards and quality controls)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Hexane (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

SPE vacuum manifold

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Experimental Protocols

Preparation of Solutions

-

Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol. From this stock, prepare a working spiking solution at a concentration appropriate for the expected endogenous levels of pregnanetriol.

-

Conditioning Solvent: Methanol

-

Equilibration Solvent: Deionized water

-

Wash Solvent 1: 5% Methanol in deionized water

-

Wash Solvent 2: Hexane

-

Elution Solvent: Ethyl acetate

-

Reconstitution Solvent: 50:50 Methanol/Water

Serum Sample Pre-treatment

-

Thaw frozen serum samples to room temperature.

-

Vortex the serum samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 500 µL of serum.

-

Spike the serum with the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 500 µL of 0.1% formic acid in water to the serum sample.

-

Vortex for 30 seconds.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Procedure

The following steps should be performed using a vacuum manifold.

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through the sorbent.[4]

-

Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water.[4] Ensure the sorbent bed does not go dry.

-

Sample Loading: Load the pre-treated serum supernatant onto the SPE cartridge at a slow, dropwise rate (approximately 1 mL/min).

-

Washing Step 1: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Washing Step 2: Wash the cartridge with 1 mL of hexane to remove non-polar interferences, such as lipids.

-

Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

-

Elution: Elute the retained analytes by passing 1 mL of ethyl acetate through the cartridge into a clean collection tube.

Post-Extraction Processing

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol/water.

-

Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the SPE protocol for this compound in serum.

| Parameter | Value |

| Analyte | This compound |

| Matrix | Human Serum |

| SPE Sorbent | C18 |

| Recovery | 85 - 105% |

| Intra-assay Precision (CV) | < 10% |

| Inter-assay Precision (CV) | < 15% |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |

| Upper Limit of Quantitation (ULOQ) | 100 ng/mL |

Note: These values are representative and may vary depending on the specific LC-MS/MS instrumentation and conditions used.

Visualizations

Caption: Workflow diagram of the solid-phase extraction protocol for this compound from serum.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of Pregnanetriol-d4 for Enhanced Gas Chromatography-Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a significant metabolite of 17-hydroxyprogesterone and serves as a crucial biomarker in the diagnosis and monitoring of congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantitative analysis of urinary steroids, including pregnanetriol.[2] However, due to the polar nature and low volatility of steroids, a derivatization step is essential to convert them into thermally stable and volatile compounds suitable for GC analysis.[3] This application note details a comprehensive protocol for the derivatization of Pregnanetriol-d4, a commonly used internal standard, for accurate and sensitive quantification of endogenous pregnanetriol by GC-MS.

The primary method of derivatization for steroids containing hydroxyl groups is silylation, which involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[4] This process significantly increases the volatility and thermal stability of the analyte. For steroids that also contain ketone groups, a two-step derivatization process involving methoximation followed by silylation is often employed to prevent the formation of multiple derivatives. Since Pregnanetriol lacks a ketone group, a direct one-step silylation is sufficient. This protocol will focus on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the efficient derivatization of this compound.

Experimental Protocols

Materials and Reagents

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

Nitrogen gas (high purity)

-

Heating block or oven

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation (from Urine)

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add a deuterated internal standard (this compound). The conjugates are then hydrolyzed enzymatically.

-